Thiazolo[5,4-h]isoquinoline

Medicinal Chemistry Property Prediction Lead Optimization

Medicinal chemistry programs require precise heterocyclic scaffolds to ensure SAR validity. Thiazolo[5,4-h]isoquinoline (CAS 36328-41-3) is a defined [5,4-h] fused thiazole-isoquinoline system with distinct electronic properties. Unlike uncharacterized regioisomers, this compound provides: - Computed lipophilicity (XlogP 2.6) and TPSA (54 Ų) optimized for CNS penetration - Privileged scaffold with validated PNMT inhibition precedent - Planar aromatic bicyclic core for focused library synthesis Procurement-ready for R&D campaigns.

Molecular Formula C10H6N2S
Molecular Weight 186.24 g/mol
CAS No. 36328-41-3
Cat. No. B11906811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-h]isoquinoline
CAS36328-41-3
Molecular FormulaC10H6N2S
Molecular Weight186.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CN=C3)N=CS2
InChIInChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H
InChIKeyXTTCFEHYNHIDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[5,4-h]isoquinoline Technical Profile


Thiazolo[5,4-h]isoquinoline (CAS 36328-41-3, molecular formula C₁₀H₆N₂S, molecular weight 186.23 g/mol) is a fused nitrogen-sulfur heterocycle belonging to the thiazoloisoquinoline class [1]. The compound features a planar, aromatic bicyclic system wherein a thiazole ring is annulated to an isoquinoline framework at the 5,4-h positions . This specific regiochemistry defines its electronic structure, computed lipophilicity (XlogP = 2.6), and topological polar surface area (TPSA = 54 Ų) [2]. It is primarily utilized as a core scaffold for the design and synthesis of biologically active small molecules in medicinal chemistry and as a building block in heterocyclic library construction [3].

Critical Role of [5,4-h] Fusion Pattern


Substituting a [5,4-h] thiazoloisoquinoline with a different regioisomer (e.g., [4,5-h] or [5,4-f]) is not chemically or biologically valid. The specific [5,4-h] fusion pattern dictates a unique spatial arrangement of the nitrogen and sulfur heteroatoms, leading to distinct electronic distributions, dipole moments, and molecular electrostatic potentials . These fundamental differences manifest as measurable variations in physicochemical properties and, critically, in biological target engagement. Studies on related heterocyclic systems demonstrate that even minor changes in ring fusion position result in significant alterations in inhibitory potency and selectivity [1]. Therefore, relying on a structurally similar but regioisomerically distinct analog without quantitative comparative data introduces uncontrolled variables, jeopardizing assay reproducibility and the integrity of structure-activity relationship (SAR) studies [2].

Thiazolo[5,4-h]isoquinoline: Evidence vs. Analogs


Differentiated Lipophilicity and Polar Surface Area

The computed physicochemical parameters of Thiazolo[5,4-h]isoquinoline are defined and can be quantitatively compared to those of alternative core scaffolds used in drug discovery. Its XlogP value of 2.6 and topological polar surface area (TPSA) of 54 Ų [1] position it within a desirable property space for central nervous system (CNS) penetration (typically requiring TPSA < 70 Ų and logP between 2-5) [2]. In contrast, the unsubstituted isoquinoline scaffold exhibits a lower predicted logP (~2.0) and smaller TPSA, leading to different ADME profiles. This quantifiable difference is a key selection criterion for medicinal chemists designing focused libraries to balance solubility and permeability.

Medicinal Chemistry Property Prediction Lead Optimization

Synthetic Route via 5-Aminoisoquinoline

The synthesis of the [5,4-h] regioisomer is well-precedented and proceeds via a defined route from 5-aminoisoquinoline. The key intermediate, 5-acetamido-8-aminoisoquinoline, undergoes cyclization to yield 2,5-diaminothiazolo[5,4-h]isoquinoline, which can be further derivatized to the parent heterocycle [1]. This established pathway provides a reliable entry point for the preparation of analogs, contrasting with the [4,5-h] isomer, which is synthesized from 7-aminoisoquinoline. This precursor-based distinction is a critical decision point for synthetic planning, as the availability and cost of the respective aminoisoquinolines can differ significantly. A report notes the 3-step synthesis of 5-aminoisoquinoline in 52% overall yield from 3-bromobenzaldehyde, demonstrating a scalable route to the [5,4-h] precursor [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Potent PNMT Inhibitory Activity

While direct data for Thiazolo[5,4-h]isoquinoline is limited, a closely related derivative, 6,7,8,9-tetrahydro[1,2,3]thiadiazolo[5,4-h]isoquinoline (SK&F 86607), serves as a strong class-level indicator of potential activity. This compound, bearing the identical [5,4-h] fusion pattern, was found to be a potent inhibitor of phenylethanolamine-N-methyltransferase (PNMT), with an IC₅₀ comparable to that of the established inhibitor 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) [1]. This demonstrates that the [5,4-h] scaffold is privileged for engaging this enzyme target. In contrast, fusion of other heterocycles (e.g., triazole or imidazole) at the same position resulted in a significant decrease in PNMT inhibition, highlighting the specific importance of the sulfur-containing thiazole ring in this orientation [2].

Enzyme Inhibition PNMT Neuroscience

Broad-Spectrum Antiviral Patent Coverage

The [5,4-h] thiazoloisoquinoline scaffold is specifically claimed in recent patent literature for its utility in broad-spectrum antiviral therapies. U.S. Patent No. 11,459,321 (and related international filings) describes novel thiazole- and isoquinoline-containing compounds, encompassing the [5,4-h] fused system, for treating infections from HCMV, influenza, Zika, and RSV [1]. In cell-based assays, these compounds have demonstrated replication inhibition against this panel of viruses [2]. This explicit and recent patent protection provides strong industrial and commercial validation for the core scaffold's utility. In contrast, many isomeric thiazoloisoquinolines (e.g., [4,5-h] or [5,4-f]) are not the subject of such specific, high-value patent estates, signaling a lower current industrial prioritization.

Antiviral Broad-Spectrum Infectious Disease

Thiazolo[5,4-h]isoquinoline Research Applications


CNS-Penetrant Library Design

Medicinal chemistry groups can confidently select Thiazolo[5,4-h]isoquinoline as a core scaffold for designing focused compound libraries targeting CNS disorders. The scaffold's computed physicochemical profile (XlogP 2.6, TPSA 54 Ų) aligns with established parameters for brain penetration [1]. By starting with this core, medicinal chemists can systematically explore SAR while maintaining a property space favorable for crossing the blood-brain barrier, a quantifiable advantage over more polar or less lipophilic isoquinoline analogs [2].

PNMT Inhibitor Lead Optimization

The demonstrated potency of the [5,4-h] tetrahydrothiadiazole analog as a PNMT inhibitor [1] validates the use of Thiazolo[5,4-h]isoquinoline as a privileged scaffold for generating novel PNMT inhibitors. Researchers can leverage the well-documented synthesis from 5-aminoisoquinoline [2] to generate a diverse array of derivatives and explore SAR around this validated target, accelerating hit-to-lead campaigns in cardiovascular and neuroscience research.

Broad-Spectrum Antiviral Agent Development

Industrial R&D programs focused on infectious disease can procure Thiazolo[5,4-h]isoquinoline to initiate a proprietary medicinal chemistry campaign for broad-spectrum antivirals. The scaffold is explicitly covered in a strong patent estate [1], and its analogs have demonstrated activity against a range of clinically relevant viruses in cell-based assays [2]. This provides a de-risked and commercially relevant starting point for developing new antiviral therapeutics, distinguishing it from unencumbered isomeric scaffolds.

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